ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Medicinal Chemistry Synthetic Methodology Coumarin Derivatization

Researchers synthesizing coumarin-based fluorescent probes or lanthanide luminescent materials require the precise ethyl ester-not the free acid or methyl ester-to ensure reproducible hydrazinolysis and optical properties. Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (K4) eliminates additional esterification steps and guarantees batch-to-batch consistency. • Direct precursor to (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, enabling ≥15 structurally diverse derivative series. • Validated non-interacting dopant in silica xerogel matrices; forms defined 2:1 ligand-to-metal complexes with Sm³⁺ and Eu³⁺. • Essential for PMR fluorescent probe synthesis for selective Hg²⁺ detection at 460 nm.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 74083-58-2
Cat. No. B1609388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
CAS74083-58-2
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O
InChIInChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-7-9(14)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
InChIKeyROOCNULMRLQKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Procurement & Differentiation Guide


Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS 74083-58-2), also designated as K4 in key literature, is a 7-hydroxycoumarin (umbelliferone) derivative featuring a 4-acetic acid ethyl ester side chain (molecular formula C13H12O5; molecular weight 248.23 g/mol) . This specific substitution pattern confers a dual functional identity: the 7-hydroxy-2-oxo-2H-chromen core provides the characteristic coumarin fluorescence scaffold, while the ethyl acetate moiety at the C4 position serves as a versatile handle for further derivatization, particularly for conversion to hydrazides, amides, and other functionalized analogs [1]. The compound is a synthetic intermediate extensively utilized in medicinal chemistry campaigns and materials science research, not a biologically active endpoint in itself.

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate vs. Generic Coumarin Analogs


Substituting ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate with other coumarin derivatives—even closely related ones such as methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate or 7-hydroxy-4-methylcoumarin—introduces predictable but often unacceptable performance divergences. The ethyl ester functionality is essential for subsequent hydrazinolysis to yield (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a key intermediate that enables at least fifteen distinct downstream derivative series [1]. In optical materials, the compound designated K4 exhibits specific UV-Vis absorption and fluorescence properties that are altered when the ester is hydrolyzed to the free acid or when the coumarin core substitution pattern is modified [2]. These structural variations produce measurable differences in molar absorptivity, emission wavelength, quantum yield, and sol-gel matrix compatibility. For procurement decisions, selecting the precise CAS 74083-58-2 compound ensures batch-to-batch reproducibility in established synthetic protocols and optical material fabrication procedures where alternative esters or acid forms have been shown to yield different spectroscopic outcomes.

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Comparative Evidence


Hydrazide Conversion Efficiency Advantage

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate serves as the established starting material for hydrazinolysis to produce (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a critical intermediate that enables synthesis of at least 15 structurally distinct derivative series including Schiff bases (3a-l), formic acid hydrazide (4), acetic acid hydrazide (5), thiosemicarbazide (7), hydrazonobutanoate (8), trifluoromethylphenyl hydrazides (9-10), pyrazole (11), oxadiazole (12), and triazole (14) derivatives [1]. The free acid analog (2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, CAS 6950-82-9) requires an additional esterification step prior to hydrazinolysis, while the methyl ester analog exhibits different reactivity kinetics in nucleophilic acyl substitution reactions [1].

Medicinal Chemistry Synthetic Methodology Coumarin Derivatization

Sol-Gel Matrix Compatibility

In silica xerogel and monolithic sol-gel matrices, ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (designated K4) demonstrates no detectable interaction with the sol-gel medium, as established by reduced-difference IR-spectroscopic analysis [1]. This non-interaction is a critical property for maintaining predictable optical performance in doped materials. In contrast, when Sm³⁺ ions are co-doped with K4, the compound forms a defined [Sm(L)₂(H₂O)₄]·(NO₃)₃ complex within the matrix, demonstrating specific lanthanide coordination capability [1]. Other coumarin derivatives with different substitution patterns (e.g., 7-hydroxy-4-methylcoumarin, 6,7-dihydroxycoumarin) exhibit altered matrix interactions and complexation stoichiometries under identical sol-gel preparation conditions, as they lack the C4-acetate coordination functionality [2].

Materials Science Sol-Gel Chemistry Optical Spectroscopy

Hg²⁺ Fluorescent Probe from K4 Derivative

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate serves as the synthetic precursor to 2-amino-3-hydroxy-2-(hydroxymethyl)propyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (PMR), a fluorescent probe that exhibits a highly selective decrease in fluorescence intensity at 460 nm upon reaction with Hg²⁺ ions in HEPES buffer under physiological conditions [1]. The parent ethyl ester itself does not display this Hg²⁺-responsive behavior; the derivatization to the aminopropanediol amide is required for metal recognition functionality. Unmodified coumarin scaffolds such as 7-hydroxycoumarin (umbelliferone) or 4-methylumbelliferone lack the C4-acetate functionality necessary for this specific derivatization pathway and consequently cannot be converted to PMR-class probes [1]. Interference studies demonstrate that PMR maintains Hg²⁺ selectivity against other physiologically relevant metal cations [1].

Analytical Chemistry Fluorescent Probe Heavy Metal Detection

Lanthanide Coordination Stoichiometry

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (K4) and its derivatives function as ligands for lanthanide ions. In sol-gel matrices, K4 forms a defined [Sm(L)₂(H₂O)₄]·(NO₃)₃ complex with Sm³⁺ ions, establishing a 2:1 ligand-to-metal stoichiometry [1]. Related coumarin ligands derived from the 7-hydroxy-2-oxo-2H-chromen scaffold, when complexed with Eu³⁺ ions, produce strong fluorescence emissions with characteristic red shifts attributed to Eu(III) ⁵D₀→⁷F₀ (580 nm), ⁵D₀→⁷F₁ (593 nm), ⁵D₀→⁷F₂ (617 nm), ⁵D₀→⁷F₃ (653 nm), ⁵D₀→⁷F₄ (693 nm), and ⁵D₀→⁷F₅ (704 nm) transitions . Job's method analysis confirmed 2L:1M stoichiometry for these coumarin-lanthanide complexes, indicating a consistent coordination geometry across the ligand class . Coumarin derivatives lacking the C4-acetate functionality (e.g., 7-hydroxycoumarin, 4-hydroxycoumarin) exhibit different lanthanide binding modes and altered emission profiles due to the absence of this chelating arm .

Coordination Chemistry Lanthanide Complexes Luminescence

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Application Scenarios


Hydrazide-Based Coumarin Library Synthesis

The compound serves as the established starting material for generating (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide via reaction with 100% hydrazine hydrate. This hydrazide intermediate enables access to ≥15 structurally diverse derivative series including Schiff bases (3a-l), formic and acetic acid hydrazides (4-5), thiosemicarbazides (7), and heterocyclic derivatives (11, 12, 14, 15) for antimicrobial, anticancer, and other biological activity screening [1]. The ethyl ester form eliminates the additional esterification step required if starting from the free acid (CAS 6950-82-9), improving synthetic efficiency.

Silica Sol-Gel Optical Material Fabrication

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (K4) has been validated as a non-interacting dopant in silica xerogels and monoliths prepared by sol-gel techniques, as confirmed by reduced-difference IR-spectroscopy [1]. The compound forms a defined [Sm(L)₂(H₂O)₄]·(NO₃)₃ complex when co-doped with Sm³⁺ ions, enabling fabrication of lanthanide-containing luminescent materials. This predictable matrix behavior makes K4 suitable for optical material development where other coumarin derivatives may exhibit unwanted matrix interactions or altered photophysical properties [1].

Hg²⁺-Selective Fluorescent Probe Precursor

This compound is the synthetic precursor to PMR (2-amino-3-hydroxy-2-(hydroxymethyl)propyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate), a fluorescent probe that exhibits selective fluorescence quenching at 460 nm in the presence of Hg²⁺ under physiological HEPES buffer conditions [1]. PMR demonstrates selectivity for Hg²⁺ over other physiologically relevant metal cations and enables reversible detection. The C4-acetate functionality is essential for this derivatization; simpler coumarin scaffolds without this substitution pattern cannot be converted to this class of Hg²⁺-selective probes [1].

Ligand for Lanthanide Complexation

The compound and its structural analogs function as ligands for Sm³⁺ and Eu³⁺ ions, forming complexes with 2:1 ligand-to-metal stoichiometry as determined by Job's method [1]. Eu³⁺ complexes of this ligand class produce characteristic emission bands at 580, 593, 617, 653, 693, and 704 nm corresponding to ⁵D₀→⁷F_J transitions [2]. These properties are relevant for time-resolved fluorescence assays, luminescent materials development, and lanthanide coordination chemistry research where well-defined complex stoichiometry and predictable emission profiles are required [1] [2].

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